Structural Differentiation: Methylamine Linker vs. Direct Amide Attachment in Dioxothiolan-Pyridine-3-Carboxamides
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide incorporates a methylamine (-CH2-NH-) spacer between the dioxothiolan ring and the pyridine-3-carboxamide group, whereas the closest structural analog, N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide (CAS not available), features a direct N-attachment without the methylene spacer . This additional rotational degree of freedom (4 rotatable bonds in the target compound vs. 3 in the direct-attachment analog) alters molecular conformation and pharmacophore presentation. In the broader dioxothiolan GIRK modulator series, the introduction of methylene spacers has been shown to profoundly affect potency and subunit selectivity at GIRK1/2 vs. GIRK1/4 channels [1]. The target compound's methylamine linker is structurally analogous to the linker strategy employed in Roche's patent family (US11091471) for GABA-A receptor modulation, where compounds bearing the dioxothiolan-pyridine-3-carboxamide scaffold achieved sub-nanomolar to low nanomolar binding affinities (e.g., Example 19: Ki = 5.20 nM at α5/β3/γ2) [2].
| Evidence Dimension | Linker type between dioxothiolan and pyridine-3-carboxamide (structural determinant of conformational flexibility and target engagement) |
|---|---|
| Target Compound Data | Methylamine (-CH2-NH-) linker; 4 rotatable bonds; molecular weight 254.31 g/mol |
| Comparator Or Baseline | Direct N-attachment analog (N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide): no methylene spacer; 3 rotatable bonds |
| Quantified Difference | One additional rotatable bond (+1) and one additional methylene unit (+14 Da) in the target compound vs. direct-attachment analog |
| Conditions | Structural comparison based on SMILES and computed molecular descriptors (ChemSrc, Mcule) |
Why This Matters
The methylamine spacer is a critical determinant of conformational sampling and, by class-level inference from related dioxothiolan GIRK modulators, can control subunit selectivity and functional polarity; researchers cannot substitute a direct-attachment analog and expect equivalent target engagement.
- [1] Wen, W.; Wu, W.; Romaine, I.M.; Kaufmann, K.; Du, Y.; Sulikowski, G.A.; Weaver, C.D.; Lindsley, C.W. Discovery of 'molecular switches' within a GIRK activator scaffold that afford selective GIRK inhibitors. Bioorg. Med. Chem. Lett. 2014, 24, 5102–5106. View Source
- [2] Hoffmann-La Roche Inc. US Patent 11,091,471. GABA-A receptor modulators. Example 19: N-((3S)-1,1-dioxothiolan-3-yl)-6-((5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl)methoxy)pyridine-3-carboxamide; Ki = 5.20 nM at GABA-A α5/β3/γ2. BindingDB BDBM513081. https://www.bindingdb.org (accessed 2026-05-06). View Source
